Cas no 1530-03-6 (1,1-diphenylpropane)

1,1-diphenylpropane 化学的及び物理的性質
名前と識別子
-
- 1,1-diphenylpropane
- 1-phenylpropylbenzene
- (phenylpropyl)benzene
- 1,1-Diphenyl-propan
- 1,1-diphenyl-propane
- 1,1'-propylidenebisbenzene
- Benzene,1,1'-propylidenebis
- Diphenylpropane
- ethyl diphenyl methane
- Propane,diphenyl
- propane-1,1-diyldibenzene
- propane,1,1-diphenyl-
- (1-Phenylpropyl)benzene
- 1,1'-(Propylidene)bisbenzene
- benzene,1,1’-propylidenebis-
- Benzene, 1,1'-propylidenebis-
- 1,1-DIPHENYLPROPANE 99%
- 1530-03-6
- Propane, 1,1-diphenyl-
- DTXSID10865187
- (1-Phenylpropyl)benzene #
- NS00045672
- 3,3-diphenylpropane
- FT-0606155
- 25167-94-6
- EINECS 246-696-1
- MFCD00041670
- EINECS 216-222-8
-
- MDL: MFCD00041670
- インチ: InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
- InChIKey: BUZMJVBOGDBMGI-UHFFFAOYSA-N
- ほほえんだ: CCC(C1=CC=CC=C1)C2=CC=CC=C2
- BRN: 2044542
計算された属性
- せいみつぶんしりょう: 196.12500
- どういたいしつりょう: 196.125
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0,995 g/cm3
- ゆうかいてん: 13.7°C
- ふってん: 278.85°C
- フラッシュポイント: 123.4ºC
- 屈折率: 1.5640
- PSA: 0.00000
- LogP: 4.22850
- ようかいせい: 水に溶けない。
1,1-diphenylpropane セキュリティ情報
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
1,1-diphenylpropane 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
1,1-diphenylpropane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB178730-10g |
1,1-Diphenylpropane, 98%; . |
1530-03-6 | 98% | 10g |
€116.50 | 2025-02-21 | |
abcr | AB178730-10 g |
1,1-Diphenylpropane, 98%; . |
1530-03-6 | 98% | 10g |
€116.50 | 2023-06-23 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09274-5g |
1,1-Diphenylpropane, 98+% |
1530-03-6 | 98+% | 5g |
¥1330.00 | 2023-04-12 | |
Cooke Chemical | F734129-5g |
1,1-Diphenylpropane |
1530-03-6 | 99 | 5g |
RMB 1885.60 | 2025-02-20 |
1,1-diphenylpropane 関連文献
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J. O. Jílek,M. Protiva J. Chem. Soc. 1950 188
-
Y. Zhang,Z. B. He,L. Xue,D. M. Chu,J. Mu RSC Adv. 2016 6 12850
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Palani Natarajan,Deachen Chuskit,Priya Org. Chem. Front. 2022 9 1395
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Andrew P. Lightfoot,Robin G. Pritchard,Hayley Wan,John E. Warren,Andrew Whiting Chem. Commun. 2002 2072
-
5. Configurational studies in analgesics related to 3-dimethylamino- and 3-morpholino-1,1-diphenylpropaneA. F. Casy,M. M. A. Hassan J. Chem. Soc. C 1966 683
-
J. V. Greenhill J. Chem. Soc. C 1970 1298
-
7. Visible light-induced photofixation of CO2 into benzophenone: roles of poly(?p-phenylene) as photocatalyst and two-electron mediator in the presence of quaternary onium saltsYuji Wada,Tomoyuki Ogata,Kunizo Hiranaga,Hiroyuki Yasuda,Takayuki Kitamura,Kei Murakoshi,Shozo Yanagida J. Chem. Soc. Perkin Trans. 2 1998 1999
-
8. 841. Reactions of unsaturated compounds. Part XIII. The oxidation of 1 : 1-diarylolefins by chromic oxideW. J. Hickinbottom,G. E. M. Moussa J. Chem. Soc. 1957 4195
-
9. 218. Some reactions of thiacyclohexan-4-one and 1-alkyl-4-piperidonesH. M. E. Cardwell J. Chem. Soc. 1950 1059
-
10. 113. Analgesics. Part I. Esters and ketones derived from α-amino-ω-cyano-ωωdiarylalkanesD. J. Duprè,J. Elks,B. A. Hems,K. N. Speyer,R. M. Evans J. Chem. Soc. 1949 500
1,1-diphenylpropaneに関する追加情報
1,1-Diphenylpropane (CAS No. 1530-03-6): A Comprehensive Overview
1,1-Diphenylpropane, also known by its CAS registry number 1530-03-6, is an organic compound with the molecular formula C15H24. This compound is a derivative of propane, where two phenyl groups are attached to the first carbon atom of the propane chain. The structure of 1,1-diphenylpropane makes it a highly symmetrical molecule, which influences its physical and chemical properties. This compound has been studied extensively in various fields, including materials science, pharmaceuticals, and organic synthesis.
Recent advancements in synthetic chemistry have led to a deeper understanding of the properties and applications of 1,1-diphenylpropane. Researchers have explored its potential as a precursor for the synthesis of advanced materials, such as polymers and nanoparticles. For instance, studies have shown that 1,1-diphenylpropane can be used as a building block for constructing functional polymers with tailored mechanical and thermal properties. These polymers have applications in industries ranging from electronics to biomedical devices.
The synthesis of 1,1-diphenylpropane typically involves the coupling of benzene rings with propane derivatives under specific catalytic conditions. Recent research has focused on optimizing these conditions to improve yield and selectivity. For example, the use of palladium catalysts has been reported to significantly enhance the efficiency of the coupling reaction. Such advancements not only make the synthesis more cost-effective but also contribute to the sustainability of chemical processes.
In terms of physical properties, 1,1-diphenylpropane is known for its high melting point and low volatility. These characteristics make it suitable for applications where thermal stability is crucial. Additionally, its chemical inertness under normal conditions ensures safe handling and storage. However, under certain reactive conditions, such as exposure to strong oxidizing agents or high-energy environments, 1,1-diphenylpropane can undergo transformations that open up new avenues for chemical modification.
The application of 1,1-diphenylpropane extends beyond traditional chemical synthesis. In materials science, it has been utilized as a precursor for the development of advanced composites and coatings. Its ability to form stable cross-linked networks makes it an attractive candidate for high-performance materials used in aerospace and automotive industries.
Moreover, 1,1-diphenylpropane has shown promise in the field of drug delivery systems. Researchers have explored its potential as a carrier molecule for delivering therapeutic agents to specific targets within the body. The unique structure of 1,1-diphenylpropane allows for functionalization with bioactive molecules while maintaining structural integrity during transit through biological systems.
In conclusion, 1,1-diphenylpropane (CAS No. 1530-03-6) is a versatile compound with a wide range of applications across multiple disciplines. Its symmetrical structure and favorable physical properties make it an invaluable tool in modern chemistry and materials science. As research continues to uncover new methods for synthesizing and modifying this compound, its role in advancing technological innovations is expected to grow significantly.
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